molecular formula C26H20ClN3O6 B11287391 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11287391
M. Wt: 505.9 g/mol
InChI Key: RNOPQOIJINBNIN-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidine core substituted with a 4-chlorophenyl group at position 3 and an acetamide moiety linked to a 2,4-dimethoxyphenyl group. The benzofuropyrimidine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA . Its synthesis likely involves cyclization of a benzofuran precursor with a pyrimidine-dione intermediate, followed by N-acetylation .

Properties

Molecular Formula

C26H20ClN3O6

Molecular Weight

505.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H20ClN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31)

InChI Key

RNOPQOIJINBNIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)OC5=CC=CC=C53)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Acetamide Group: This step usually involves amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising drug candidate.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biological pathways. This can lead to effects such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight Key Features
Target Compound Benzofuro[3,2-d]pyrimidine 3-(4-Cl-phenyl), 1-(N-(2,4-dimethoxyphenyl)acetamide) ~495.9 g/mol Chloro (electron-withdrawing), dimethoxy (solubility-enhancing)
2-{[3-(4-Cl-phenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide Benzothieno[2,3-d]pyrimidine 3-(4-Cl-phenyl), 2-sulfanyl, N-(diethylamino)phenyl ~610.1 g/mol Sulfur-containing core, diethylamino (basic, may increase membrane permeability)
2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide Benzofuro[3,2-d]pyrimidine 3-(2-phenylethyl), N-(2-ethyl-6-methylphenyl) ~498.0 g/mol Hydrophobic phenylethyl group, ethyl/methyl (lipophilicity enhancers)
2-[(5-(((4-(4-Cl-phenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine + oxadiazole 4-Cl-phenyl, nitro group ~545.9 g/mol Nitro (electron-deficient), thioether linkages (flexibility modulator)

Bioactivity and Computational Insights

Benzothieno vs. Benzofuro Cores: The benzothieno analog () exhibits a sulfur atom in the fused ring system, which may alter π-π stacking interactions compared to the oxygen-containing benzofuro core of the target compound. Sulfur’s larger atomic radius could reduce planarity, affecting DNA intercalation or kinase inhibition .

In contrast, the dimethoxyphenyl group in the target compound balances lipophilicity and solubility . The nitro group in ’s compound introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes but increase metabolic instability compared to the target’s chloro and methoxy groups .

NMR and MS/MS Profiling :

  • NMR shifts () suggest that substituents at positions 3 (e.g., 4-Cl-phenyl) and the acetamide side chain create distinct chemical environments, particularly in regions A (positions 39–44) and B (positions 29–36). These differences could correlate with variable binding modes .
  • Molecular networking () based on MS/MS fragmentation would cluster the target compound with other benzofuropyrimidines. Unique fragments from the dimethoxyphenyl group (e.g., m/z 151 for OCH₃ loss) may distinguish it from analogs .

Computational Similarity Metrics: Tanimoto and Morgan similarity scores () between the target and benzothieno analog () are likely low (<0.6) due to core structure differences. Higher similarity (>0.8) is expected with benzofuropyrimidines (), emphasizing the role of core scaffolds in virtual screening .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H20ClN3O5
  • Molecular Weight : 490.91 g/mol
  • CAS Number : Not explicitly available in the search results but can be referenced from related compounds.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activities. For example, derivatives containing pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : Compounds like this one may exert their effects through inhibition of key enzymes involved in DNA replication and repair, as well as by inducing apoptosis in cancer cells. The presence of the chlorophenyl group is thought to enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Cell LineIC50 Value (µM)Reference
HepG-26.5
A-5498.0
MCF-712.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Study Findings : In vitro assays demonstrated that certain analogs significantly reduced COX-2 activity, suggesting a possible therapeutic role in inflammatory diseases.
CompoundCOX-2 Inhibition (%)Reference
Compound A85
Compound B90

Case Studies

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated several pyrimidine derivatives against human cancer cell lines. The compound exhibited notable cytotoxicity against HepG-2 and A-549 cells with IC50 values indicating promising potential for further development as an anticancer agent. The study highlighted the structural importance of the chlorophenyl moiety in enhancing biological activity .
  • Inflammation Model :
    • Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. Results indicated a significant reduction in edema and inflammatory markers when treated with pyrimidine derivatives, supporting their use in managing inflammatory conditions .

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